molecular formula C11H15NO B1204746 N,N-Dimethyl-3-phenylpropanamide CAS No. 5830-31-9

N,N-Dimethyl-3-phenylpropanamide

Cat. No.: B1204746
CAS No.: 5830-31-9
M. Wt: 177.24 g/mol
InChI Key: FDBVFKPSUNQAHK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-phenylpropanamide is an organic compound with the molecular formula C11H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is also known by other names such as benzenepropanamide, N,N-dimethyl- and hydrocinnamamide, N,N-dimethyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of ethyl 3-oxo-3-phenylpropanoate with dimethylammonium chloride in the presence of a catalyst like DMAP (4-dimethylaminopyridine) in toluene under reflux conditions. The resulting product is then purified through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-3-phenylpropanamide serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It is utilized in reactions such as radical condensation with benzylic alcohols to produce 3-arylpropanamides, showcasing its utility in developing new synthetic methodologies .

Research indicates that this compound exhibits potential biological activities. It has been studied for:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which is crucial for drug development and understanding metabolic pathways.
  • Therapeutic Effects : Investigations into its anti-inflammatory and analgesic properties suggest potential applications in treating inflammatory diseases .

Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound using a murine model of arthritis. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Anticancer Research

In another study focusing on ovarian cancer models, this compound demonstrated the ability to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. This finding highlights its relevance in cancer therapeutics.

Industrial Applications

This compound is also explored for its role in developing new materials and chemical processes within the industry. Its unique properties make it suitable for various applications, including polymer synthesis and as a solvent in chemical reactions .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The compound may also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMAc)
  • N,N-Dimethyl-3-phenylpropionamide

Uniqueness

N,N-Dimethyl-3-phenylpropanamide is unique due to its specific structure, which includes a phenyl group attached to the propanamide backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other similar compounds .

Biological Activity

N,N-Dimethyl-3-phenylpropanamide (DM-3-PPA) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pain management and receptor modulation. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NOC_{11}H_{15}NO and a molecular weight of approximately 179.25 g/mol. The compound features a propanamide backbone, which is significant for its interactions with biological targets.

Preliminary studies indicate that DM-3-PPA may modulate the activity of transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception. The interaction with TRPV1 suggests that DM-3-PPA could serve as a potential analgesic agent, possibly offering an alternative to conventional pain relief methods .

Analgesic Potential

Research indicates that DM-3-PPA exhibits notable analgesic properties. In vitro studies have shown that it can influence pain pathways by interacting with TRPV1, which is crucial for the sensation of pain. This interaction could lead to reduced pain perception, making it a candidate for further investigation in pain management therapies .

Binding Affinity and Selectivity

Molecular docking simulations have been employed to predict how DM-3-PPA interacts with TRPV1 and other ion channels. These studies reveal insights into its pharmacodynamics and potential side effects, emphasizing the importance of understanding its binding affinity compared to structurally similar compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DM-3-PPA, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeatureUnique Characteristics
3-(4-Fluorophenyl)-N,N-dimethylpropanamidePara-fluorinationMay have different receptor binding profiles
This compoundNo fluorineServes as a reference for biological activity
3-(2-Methoxyphenyl)-N,N-dimethylpropanamideMethoxy substitutionAlters hydrophobicity and electronic effects

The presence of functional groups significantly influences the biological activity and pharmacological profile of these compounds, highlighting the importance of structural modifications in drug design .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of DM-3-PPA:

  • Synthesis : Various synthetic routes have been developed for DM-3-PPA, typically involving the reaction of benzylamine derivatives with acetamides under specific conditions. Optimizing reaction parameters such as solvent choice and base concentration has been crucial for enhancing yield .
  • Biological Evaluation : In vivo studies have demonstrated the analgesic effects of DM-3-PPA in rodent models. These studies often utilize formalin tests to assess pain response, providing quantitative data on its efficacy compared to standard analgesics like morphine .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N,N-Dimethyl-3-phenylpropanamide, and how can reaction conditions be optimized to improve yield?

  • Answer : The compound’s synthesis is hindered by its α-proton reactivity and steric hindrance from the dimethylamide group. Evidence from Miyoshi et al. (2020) suggests that temperature control (−40°C), stoichiometric precision (3.0 equivalents of aryl halide), and activating agents (e.g., diiodomethane) are critical for suppressing undesired diarylation . Methodological optimization should involve systematic screening of these parameters using kinetic studies and real-time monitoring (e.g., TLC or HPLC).

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and purity, as demonstrated in the synthesis of fluorinated derivatives . High-resolution mass spectrometry (HRMS) and chromatography (GC/HPLC) with standardized reference materials (e.g., USP guidelines for dimethylamide solvents ) ensure reproducibility. For intermediates, X-ray crystallography can resolve stereochemical ambiguities .

Q. How do solvent polarity and temperature influence the chemoselectivity of this compound in alkylation reactions?

  • Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Strontium-mediated alkylation at −40°C in THF suppresses competing pathways, achieving >75% yield for monophenylated ketones . Solvent effects should be modeled using computational tools (e.g., COSMO-RS) alongside empirical testing.

Advanced Research Questions

Q. How does stereochemistry impact the pharmacological activity of this compound derivatives?

  • Answer : Stereoisomers of related compounds (e.g., ohmefentanyl analogs) show >10,000-fold differences in opioid receptor affinity . For this compound derivatives, enantioselective synthesis (e.g., iodine(I/III) catalysis ) and chiral resolution (HPLC with amylose columns) are critical. Activity assays (GPI/MVD contraction inhibition) paired with molecular docking can map stereochemical contributions to receptor binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Answer : Apply meta-analysis frameworks (e.g., Cochrane guidelines ) to assess heterogeneity. Use Higgins’ statistic to quantify variability across studies; values >50% indicate significant heterogeneity requiring subgroup analysis (e.g., by assay type or cell line) . Validate findings using orthogonal assays (e.g., radioligand binding vs. functional GPI/MVD tests) .

Q. How can fragment-based lead generation (FBLG) improve the design of this compound-derived inhibitors?

  • Answer : Fragment libraries targeting the compound’s amide core (e.g., 4-hydroxyquinoline hybrids ) enable structure-activity relationship (SAR) studies. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to screen fragments for binding affinity. Optimize hits via iterative medicinal chemistry cycles, prioritizing substituents that enhance selectivity (e.g., para-fluoro groups to reduce off-target effects) .

Q. What mechanistic insights explain the compound’s role in catalytic C–H activation reactions?

  • Answer : The dimethylamide group acts as a directing group, facilitating metal insertion into proximal C–H bonds. Studies on strontium-mediated alkylation suggest a radical-intermediate pathway, supported by ESR spectroscopy . Computational studies (DFT) can model transition states and guide ligand design to improve catalytic turnover.

Q. Methodological Guidance Tables

Table 1. Key Parameters for Optimizing Alkylation Reactions

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature−40°C to −30°CSuppresses diarylation
Activating Agent0.1 eq. CH₂I₂Enhances Sr reactivity
SolventTHFBalances polarity and stability

Table 2. Statistical Tools for Resolving Data Contradictions

ToolApplicationThreshold for SignificanceReference
StatisticQuantifies study heterogeneity>50% indicates high variability
Random-Effects ModelAdjusts for between-study variancePreferred for heterogeneous data

Properties

IUPAC Name

N,N-dimethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVFKPSUNQAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207028
Record name N,N-Dimethylhydrocinnamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5830-31-9
Record name N,N-Dimethylhydrocinnamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylhydrocinnamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethyl-3-phenylpropanamide
N,N-Dimethyl-3-phenylpropanamide
N,N-Dimethyl-3-phenylpropanamide
N,N-Dimethyl-3-phenylpropanamide
N,N-Dimethyl-3-phenylpropanamide
N,N-Dimethyl-3-phenylpropanamide

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